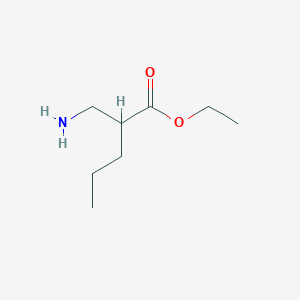

Ethyl 2-(aminomethyl)pentanoate

Description

BenchChem offers high-quality Ethyl 2-(aminomethyl)pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(aminomethyl)pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(aminomethyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-5-7(6-9)8(10)11-4-2/h7H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIXAMBISULXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CN)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678775 | |

| Record name | Ethyl 2-(aminomethyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90227-45-5 | |

| Record name | Ethyl 2-(aminomethyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-(aminomethyl)pentanoate molecular weight and formula

An In-Depth Technical Guide to Ethyl 2-(Aminomethyl)pentanoate

Abstract

Ethyl 2-(aminomethyl)pentanoate is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. This document provides a comprehensive technical overview of its core properties, synthesis methodologies, and applications, with a particular focus on its role in drug development. We will delve into its physicochemical characteristics, explore a conceptual synthesis pathway, and discuss its relevance as a building block for more complex active pharmaceutical ingredients (APIs). This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Introduction

Ethyl 2-(aminomethyl)pentanoate is an organic compound that serves as a valuable precursor in the synthesis of various pharmaceutical agents. Its bifunctional nature, containing both an amine and an ester group, makes it a versatile building block for creating more complex molecular architectures. A notable application of this intermediate is in the synthesis of psychotropic drugs, highlighting its importance in medicinal chemistry.[1] This guide aims to provide a detailed exploration of this compound, from its fundamental chemical properties to its practical applications and handling considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 2-(aminomethyl)pentanoate is essential for its effective use in research and development. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₂ | [2] |

| Molecular Weight | 159.23 g/mol | [2] |

| Form | Solid | [2] |

| SMILES String | O=C(OCC)C(CN)CCC | [2] |

| InChI | 1S/C8H17NO2/c1-3-5-7(6-9)8(10)11-4-2/h7H,3-6,9H2,1-2H3 | [2] |

| InChI Key | QOIXAMBISULXTR-UHFFFAOYSA-N | [2] |

| PubChem Substance ID | 329821827 | [2] |

Synthesis and Manufacturing

The synthesis of Ethyl 2-(aminomethyl)pentanoate can be approached through various chemical transformations. A common strategy involves reductive amination, a powerful method for forming carbon-nitrogen bonds.[3]

Conceptual Synthesis Workflow

A plausible synthetic route to Ethyl 2-(aminomethyl)pentanoate can be conceptualized starting from a suitable precursor. The following diagram illustrates a high-level overview of such a process.

Caption: Conceptual synthesis of Ethyl 2-(aminomethyl)pentanoate.

Experimental Protocol: Reductive Amination

The following is a generalized, step-by-step methodology for the synthesis of Ethyl 2-(aminomethyl)pentanoate via reductive amination.

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with a suitable solvent (e.g., ethanol or methanol).

-

Addition of Precursor: The starting material, Ethyl 2-formylpentanoate, is dissolved in the solvent.

-

Ammonia Introduction: A source of ammonia (e.g., ammonium hydroxide or ammonia gas) is carefully introduced into the reaction mixture. This leads to the in-situ formation of an imine intermediate.

-

Reduction: A reducing agent is added to the mixture. Common choices include catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) or a chemical reductant like sodium borohydride.[4] The reaction is stirred at a controlled temperature until completion.

-

Workup and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. The organic layer is then washed, dried, and concentrated. The final product is purified using techniques such as distillation or column chromatography to yield pure Ethyl 2-(aminomethyl)pentanoate.

Applications in Research and Drug Development

Ethyl 2-(aminomethyl)pentanoate's primary value lies in its role as a key intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).

-

Psychotropic Drug Synthesis: This compound is a known intermediate in the preparation of certain psychotropic drugs.[1] Its structure provides a foundational scaffold that can be further elaborated to produce the final drug molecule.

-

Antiviral Agents: While not directly an antiviral, its structural motifs are found in various antiviral compounds. The aminomethyl group can be a key pharmacophore in the design of new antiviral agents.[5][6]

-

General Medicinal Chemistry: The presence of both an amine and an ester allows for a wide range of chemical modifications, making it a versatile tool for creating libraries of compounds for drug discovery screening.

Safety and Handling

Proper handling of Ethyl 2-(aminomethyl)pentanoate is crucial to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[7][8]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[8]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[7][8]

-

Fire Safety: Keep away from heat, sparks, and open flames.[7][8]

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with soap and water.[9]

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[8]

-

Inhalation: If inhaled, move the person to fresh air.[9]

-

Ingestion: If swallowed, do not induce vomiting and seek immediate medical attention.[8][9]

-

Conclusion

Ethyl 2-(aminomethyl)pentanoate is a chemical compound of significant interest to the pharmaceutical and drug development industries. Its well-defined physicochemical properties and versatile reactivity make it an important building block in the synthesis of a range of therapeutic agents. A thorough understanding of its synthesis, handling, and applications is essential for any researcher or scientist working in this field.

References

- Lirias, S., et al. "One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine." Green Chemistry, 2021.

- CN102442935A - Preparation method of (S)

- "Synthesis of 2'-aminomethyl derivatives of N-(2-(phosphonomethoxy)ethyl) nucleotide analogues as potential antiviral agents." PubMed.

- "Ethyl 2-(aminomethyl)

- "Ethyl 2-(2-aminoethyl)pentanoate | C9H19NO2 | CID 153685464." PubChem.

- "2-methyl pentanoate ethyl (R)

- "Synthesis of ethyl-2-methyl-pentano

- "(S)-(-)

- "Chemical Properties of ethyl pentano

- "Safety D

- "SAFETY D

- "Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives | Request PDF.

- "ethyl pentanoate -- Critically Evaluated Thermophysical Property Data

- "SAFETY D

- "Ethyl pentano

- "Ethyl pentanoate | CAS 539-82-2 | Larodan Research Grade Lipids."

Sources

- 1. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]

- 2. Ethyl 2-(aminomethyl)pentanoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis of 2'-aminomethyl derivatives of N-(2-(phosphonomethoxy)ethyl) nucleotide analogues as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. elan-chemical.com [elan-chemical.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(aminomethyl)pentanoate

Introduction

Ethyl 2-(aminomethyl)pentanoate is a valuable synthetic intermediate in the development of novel pharmaceutical agents and agrochemicals. Its structure, featuring a primary amine adjacent to an ester functional group on a pentyl scaffold, offers a versatile platform for the introduction of diverse molecular complexity. This guide provides a comprehensive overview of plausible and robust synthetic pathways for the preparation of Ethyl 2-(aminomethyl)pentanoate, designed for researchers and professionals in drug development and chemical synthesis. The methodologies detailed herein are grounded in established chemical principles and supported by analogous transformations reported in the scientific literature.

Strategic Approaches to Synthesis

The synthesis of Ethyl 2-(aminomethyl)pentanoate can be approached through several strategic disconnections. This guide will focus on three primary, logically sound pathways:

-

Synthesis via Reduction of a Cyano-Ester Intermediate: A robust and scalable approach centered on the reduction of a nitrile to the corresponding primary amine.

-

Synthesis via the Gabriel Synthesis: A classic and reliable method for the selective formation of primary amines, preventing over-alkylation.

-

Synthesis via Reductive Amination: A direct and efficient method for amine synthesis from a carbonyl precursor.

Each pathway will be discussed in detail, including the underlying mechanistic principles, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations.

Pathway 1: Synthesis via Reduction of a Cyano-Ester Intermediate

This pathway is arguably one of the most efficient routes, contingent on the availability of the key intermediate, ethyl 2-cyanopentanoate. The transformation of the cyano group to an aminomethyl group is a high-yielding and well-established chemical conversion.

Mechanistic Rationale

The core of this pathway lies in the reduction of the nitrile functionality. This can be achieved through catalytic hydrogenation or with chemical hydrides. Catalytic hydrogenation typically involves the use of a transition metal catalyst, such as Raney Nickel or Palladium on carbon, under a hydrogen atmosphere. The nitrile adsorbs onto the catalyst surface, and hydrogen is added across the carbon-nitrogen triple bond in a stepwise manner to yield the primary amine.

Alternatively, chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be employed. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile. This is followed by a second hydride transfer to the resulting imine intermediate, which upon acidic workup, yields the primary amine.

Experimental Workflow

Caption: Workflow for the synthesis of Ethyl 2-(aminomethyl)pentanoate via a cyano-ester intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyanopentanoate

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol (e.g., 200 mL).

-

Base Formation: Carefully add sodium metal (1.1 eq.) in small portions to the ethanol to generate sodium ethoxide in situ.

-

Addition of Cyanoacetate: Once all the sodium has reacted and the solution has cooled to room temperature, add ethyl cyanoacetate (1.0 eq.) dropwise.

-

Alkylation: To the resulting solution, add propyl bromide (1.2 eq.) dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl). Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by vacuum distillation to yield pure ethyl 2-cyanopentanoate[1][2].

Step 2: Reduction to Ethyl 2-(aminomethyl)pentanoate

-

Catalytic Hydrogenation:

-

In a hydrogenation vessel, dissolve ethyl 2-cyanopentanoate (1.0 eq.) in a suitable solvent (e.g., ethanol or methanol).

-

Add a catalytic amount of Raney Nickel (e.g., 10% w/w) to the solution.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Chemical Reduction with LiAlH₄:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of ethyl 2-cyanopentanoate (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product.

-

Quantitative Data Summary

| Step | Reactants | Reagents and Conditions | Typical Yield | Purity |

| 1. Alkylation | Ethyl cyanoacetate, Propyl bromide | NaOEt, Ethanol, Reflux | 70-85% | >95% after distillation |

| 2. Reduction (Catalytic) | Ethyl 2-cyanopentanoate | H₂, Raney Ni, Ethanol | 80-95% | High, may require further purification |

| 2. Reduction (LiAlH₄) | Ethyl 2-cyanopentanoate | LiAlH₄, THF; then H₂O, NaOH | 75-90% | High, may require further purification |

Pathway 2: Synthesis via the Gabriel Synthesis

The Gabriel synthesis is a highly reliable method for the preparation of primary amines, effectively avoiding the common issue of over-alkylation that can occur with direct amination of alkyl halides.[3][4][5]

Mechanistic Rationale

This pathway involves two key transformations. The first is the N-alkylation of potassium phthalimide with a suitable electrophile, in this case, ethyl 2-(bromomethyl)pentanoate. Phthalimide's nitrogen is rendered acidic by the two adjacent carbonyl groups, allowing for its deprotonation by a base like potassium hydroxide to form the nucleophilic phthalimide anion.[6][7] This anion then displaces the bromide in an SN2 reaction to form an N-alkylated phthalimide intermediate.

The second step is the liberation of the primary amine from the phthalimide. This is typically achieved by hydrazinolysis. Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide moiety, leading to the formation of a stable cyclic phthalhydrazide and releasing the desired primary amine.[3]

Experimental Workflow

Caption: Workflow for the synthesis of Ethyl 2-(aminomethyl)pentanoate via the Gabriel synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(bromomethyl)pentanoate (Illustrative)

Note: This is a hypothetical step as a direct protocol was not found. It is based on standard radical bromination procedures.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-methylpentanoate (1.0 eq.) in a suitable solvent like carbon tetrachloride (CCl₄).

-

Initiation: Add N-bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN, catalytic amount) to the solution.

-

Reaction: Heat the mixture to reflux. The reaction can be monitored by the disappearance of the solid NBS.

-

Work-up and Purification: After the reaction is complete, cool the mixture and filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate and then brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo. The crude product can be purified by vacuum distillation.

Step 2: Gabriel Synthesis

-

N-Alkylation:

-

In a round-bottom flask, suspend potassium phthalimide (1.1 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a solution of ethyl 2-(bromomethyl)pentanoate (1.0 eq.) in DMF to the suspension.

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

-

After cooling, pour the reaction mixture into water to precipitate the crude N-alkylated phthalimide. Filter the solid, wash with water, and dry.

-

-

Hydrazinolysis:

-

Suspend the crude ethyl 2-(phthalimidomethyl)pentanoate in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5 eq.) to the suspension.

-

Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the amine.

-

Filter off the solid and concentrate the filtrate under reduced pressure.

-

Make the residue basic with a strong base (e.g., 2 M NaOH) and extract the free amine with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic extracts over anhydrous sodium sulfate and concentrate in vacuo to obtain the final product.

-

Quantitative Data Summary

| Step | Reactants | Reagents and Conditions | Typical Yield | Purity |

| 1. Bromination (est.) | Ethyl 2-methylpentanoate | NBS, AIBN, CCl₄, Reflux | 50-70% | >90% after distillation |

| 2. Gabriel Synthesis | Ethyl 2-(bromomethyl)pentanoate, Potassium Phthalimide, Hydrazine | DMF, 80-100 °C; then N₂H₄, EtOH, Reflux | 70-90% | High, may require further purification |

Pathway 3: Synthesis via Reductive Amination

Reductive amination is a powerful and direct method for synthesizing amines from carbonyl compounds.[8][9] This pathway would involve the reaction of ethyl 2-formylpentanoate with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[10]

Mechanistic Rationale

The reaction proceeds in two main stages within a single pot. First, the aldehyde (ethyl 2-formylpentanoate) reacts with ammonia to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or the corresponding enamine).

In the second stage, a reducing agent, selectively chosen to be mild enough not to reduce the starting aldehyde but reactive enough to reduce the imine, is present. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this purpose as it is more reactive towards the protonated imine than the carbonyl group.[8] The imine is reduced by the hydride reagent to yield the final primary amine.

Experimental Workflow

Caption: Workflow for the synthesis of Ethyl 2-(aminomethyl)pentanoate via reductive amination.

Detailed Experimental Protocol

Note: The synthesis of ethyl 2-formylpentanoate is a prerequisite for this pathway.

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-formylpentanoate (1.0 eq.) in a suitable solvent such as methanol.

-

Amine Source: Add an ammonia source. This can be a solution of ammonia in methanol or an ammonium salt like ammonium acetate (excess, e.g., 5-10 eq.). The use of an ammonium salt helps to buffer the reaction at a slightly acidic pH which is optimal for imine formation.

-

Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by TLC or GC-MS.

-

Work-up and Purification:

-

Carefully add dilute hydrochloric acid to the reaction mixture to destroy any excess reducing agent and to protonate the amine.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Make the aqueous residue basic with a strong base (e.g., 2 M NaOH) to a pH > 10.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

-

Further purification can be achieved by column chromatography or distillation.

-

Quantitative Data Summary

| Step | Reactants | Reagents and Conditions | Typical Yield | Purity |

| Reductive Amination | Ethyl 2-formylpentanoate, Ammonia source | NaBH₃CN, Methanol, Room Temperature | 60-80% | High, may require further purification |

Conclusion and Pathway Comparison

All three presented pathways offer viable routes to Ethyl 2-(aminomethyl)pentanoate. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, scalability, and the specific capabilities of the laboratory.

-

Pathway 1 (Cyano-Ester Reduction): This is likely the most scalable and cost-effective route, provided that ethyl 2-cyanopentanoate is readily accessible or can be synthesized efficiently. The reduction step is generally high-yielding.

-

Pathway 2 (Gabriel Synthesis): This method offers excellent control for the formation of the primary amine without byproducts from over-alkylation. However, it is a longer sequence, and the synthesis of the halo-ester precursor might be challenging.

-

Pathway 3 (Reductive Amination): This is an elegant and convergent approach. Its main limitation is the potential difficulty in synthesizing and handling the starting aldehyde, which may be prone to self-condensation or oxidation.

For researchers in a drug discovery setting, the reductive amination or the cyano-ester reduction pathways may offer the quickest access to the target molecule for initial biological screening. For process development and scale-up, the cyano-ester reduction route is likely to be the most advantageous.

References

-

Reductive Amination. (2020). Chemistry LibreTexts. [Link]

-

Reductive Amination. Wikipedia. [Link]

-

The Gabriel Synthesis. (2021). Master Organic Chemistry. [Link]

-

Gabriel Synthesis. (2023). Chemistry LibreTexts. [Link]

-

Gabriel Synthesis. Wikipedia. [Link]

-

Outline the steps involved in the Gabriel synthesis of 3-amino-2-methylpentane. Study.com. [Link]

-

Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. The Organic Chemistry Tutor. [Link]

-

Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. [Link]

-

Ethyl cyanoacetate. PubChem. [Link]

-

Phthalimide, N-(2-bromoethyl)-. Organic Syntheses. [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

-

Wyvratt, M. J., et al. (1984). Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. Synthesis of enalapril maleate. The Journal of Organic Chemistry. [Link]

Sources

- 1. Study on optimum synthesis of ethyl cyanoacetate | E3S Web of Conferences [e3s-conferences.org]

- 2. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. homework.study.com [homework.study.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethyl 2-(aminomethyl)pentanoate: Structural Analogs and Derivatives for Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(aminomethyl)pentanoate, a compelling scaffold for the development of novel therapeutics. By virtue of its structural similarity to gamma-aminobutyric acid (GABA), this molecule and its derivatives are positioned as promising candidates for targeting neurological and other disorders. This document delves into the synthetic pathways, analytical methodologies, and potential pharmacological applications of this compound class. Detailed, field-proven protocols for synthesis and characterization are provided to empower researchers in their drug discovery endeavors. The causality behind experimental choices is elucidated, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Therapeutic Potential of GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. However, the therapeutic application of GABA itself is limited by its inability to effectively cross the blood-brain barrier. This has spurred the development of GABA analogs, lipophilic molecules designed to mimic the action of GABA in the CNS. Prominent examples include gabapentin and pregabalin, which have achieved significant clinical success in the treatment of epilepsy, neuropathic pain, and anxiety disorders.

Ethyl 2-(aminomethyl)pentanoate emerges as a structurally intriguing GABA analog. Its core structure, featuring a primary amine and an ethyl ester, presents multiple avenues for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. This guide will explore the synthesis of the parent compound and its derivatives, methods for their purification and characterization, and the potential signaling pathways they may influence.

Synthesis of Ethyl 2-(aminomethyl)pentanoate and its Analogs

The synthesis of Ethyl 2-(aminomethyl)pentanoate can be approached through several strategic pathways. The choice of method will depend on the desired scale, available starting materials, and stereochemical considerations. Below, we outline three robust and validated synthetic strategies.

Strategy 1: Reductive Amination of a Keto Ester Precursor

Reductive amination is a highly versatile and widely employed method for the formation of amines from carbonyl compounds.[1][2] This approach offers a direct and efficient route to the target compound.

Workflow for Reductive Amination:

Figure 1: Reductive amination pathway for the synthesis of Ethyl 2-(aminomethyl)pentanoate.

Detailed Protocol:

-

Synthesis of Ethyl 2-formylpentanoate (Precursor): This can be achieved through various methods, including the formylation of ethyl pentanoate using a suitable formylating agent in the presence of a strong base.

-

Reductive Amination:

-

Dissolve ethyl 2-formylpentanoate in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia, typically an aqueous or alcoholic solution.

-

Introduce a reducing agent. Sodium cyanoborohydride (NaBH3CN) is a common choice due to its selectivity for the imine intermediate. Alternatively, catalytic hydrogenation (H2 over a catalyst like Pd/C or Raney Nickel) can be employed.[3]

-

The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up involves quenching the reaction, extracting the product into an organic solvent, and purification by column chromatography or distillation.

-

Causality of Experimental Choices:

-

Solvent: Protic solvents like methanol or ethanol are chosen to facilitate the dissolution of reactants and intermediates.

-

Reducing Agent: Sodium cyanoborohydride is preferred for its mildness and its ability to reduce the iminium ion intermediate faster than the starting aldehyde, minimizing side reactions. Catalytic hydrogenation offers a "greener" alternative, avoiding the use of stoichiometric hydride reagents.

Strategy 2: Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct ammonolysis.[4][5][6][7]

Workflow for Gabriel Synthesis:

Figure 2: Gabriel synthesis pathway for Ethyl 2-(aminomethyl)pentanoate.

Detailed Protocol:

-

Synthesis of Ethyl 2-(bromomethyl)pentanoate: This starting material can be prepared from the corresponding alcohol, ethyl 2-(hydroxymethyl)pentanoate, via bromination with a reagent like phosphorus tribromide (PBr3).

-

N-Alkylation of Potassium Phthalimide:

-

Potassium phthalimide is reacted with ethyl 2-(bromomethyl)pentanoate in a polar aprotic solvent such as dimethylformamide (DMF).

-

The reaction is typically heated to drive the SN2 reaction to completion.

-

-

Hydrazinolysis:

-

The resulting N-alkylphthalimide intermediate is treated with hydrazine hydrate in a protic solvent like ethanol.

-

Refluxing the mixture leads to the cleavage of the phthalimide group, releasing the desired primary amine and forming a phthalhydrazide precipitate, which can be removed by filtration.

-

The product is then isolated from the filtrate by extraction and purified.

-

Causality of Experimental Choices:

-

Phthalimide: The phthalimide group acts as a protecting group for the amine, preventing over-alkylation. Its acidity (pKa ≈ 8.3) allows for easy deprotonation to form the nucleophilic phthalimide anion.[4]

-

Hydrazine: Hydrazine is an effective nucleophile for cleaving the robust imide bonds of the N-alkylphthalimide intermediate.

Strategy 3: Hofmann Rearrangement

The Hofmann rearrangement provides a route to primary amines from primary amides with one fewer carbon atom.[8][9][10][11]

Workflow for Hofmann Rearrangement:

Figure 3: Hofmann rearrangement for the synthesis of Ethyl 2-(aminomethyl)pentanoate.

Detailed Protocol:

-

Synthesis of Ethyl 2-carbamoylpentanoate: This can be prepared from ethyl 2-(chloroformyl)pentanoate by reaction with ammonia.

-

Hofmann Rearrangement:

-

The primary amide is treated with an aqueous solution of sodium hydroxide and bromine.

-

The reaction mixture is typically heated, leading to the formation of an isocyanate intermediate.

-

Under the aqueous basic conditions, the isocyanate is hydrolyzed to a carbamic acid, which then undergoes spontaneous decarboxylation to yield the primary amine.

-

The product is isolated by extraction and purified.

-

Causality of Experimental Choices:

-

Bromine and Base: This combination generates the hypobromite ion in situ, which is the active reagent that reacts with the amide.

-

Aqueous Conditions: Water is necessary for the hydrolysis of the isocyanate intermediate to the final amine product.

Structural Analogs and Derivatives

The core structure of Ethyl 2-(aminomethyl)pentanoate allows for extensive derivatization to explore structure-activity relationships (SAR).

Table 1: Key Structural Analogs and Derivatives

| Compound Name | Modification from Core Structure | Potential Impact on Properties |

| Methyl 2-(aminomethyl)pentanoate | Ethyl ester replaced with methyl ester | Increased susceptibility to hydrolysis, potentially acting as a prodrug. |

| N-Acetyl-ethyl 2-(aminomethyl)pentanoate | Acetylation of the primary amine | Increased lipophilicity, potential for altered receptor binding and CNS penetration. |

| Ethyl 2-(N,N-dimethylaminomethyl)pentanoate | Methylation of the primary amine | Formation of a tertiary amine, altering basicity and receptor interactions. |

| 2-(Aminomethyl)pentanoic acid | Hydrolysis of the ethyl ester | Increased polarity, potential for different transporter interactions. |

Derivatization of the Aminomethyl Group

The primary amine is a key functional group for derivatization. Acylation, alkylation, and sulfonylation can be readily achieved using standard protocols to introduce a wide variety of substituents.

Modification of the Ester Group

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols to generate a library of ester analogs. These modifications can significantly impact the compound's solubility, stability, and prodrug potential.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stereochemistry of the synthesized compounds.

Table 2: Recommended Analytical Techniques

| Technique | Purpose | Expected Observations |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation. | Characteristic chemical shifts and coupling patterns for the pentyl chain, aminomethyl group, and ethyl ester. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Molecular ion peak corresponding to the calculated mass; characteristic fragments from the loss of the ethyl group or parts of the pentyl chain. |

| Infrared (IR) Spectroscopy | Identification of key functional groups. | Characteristic stretches for N-H (amine), C=O (ester), and C-O bonds. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak for a pure compound. Retention time is dependent on the column and mobile phase. |

| Chiral HPLC/GC | Separation and quantification of enantiomers. | Two distinct peaks for a racemic mixture when using a chiral stationary phase.[12][13][14] |

| Gas Chromatography (GC) | Purity assessment, often after derivatization. | A single peak for the derivatized analyte. Derivatization is often necessary to improve volatility and peak shape.[15] |

Protocol for Derivatization for GC Analysis

Primary amines can be challenging to analyze directly by GC due to their polarity. Derivatization to less polar analogs is a common strategy.[15]

-

Acylation: React the amine with an acylating agent such as trifluoroacetic anhydride (TFAA) in a suitable solvent. The resulting amide is more volatile and provides better chromatographic performance.

-

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amine with trimethylsilyl (TMS) groups.

Proposed Mechanism of Action and Pharmacological Relevance

Given its structural resemblance to GABA, Ethyl 2-(aminomethyl)pentanoate is hypothesized to function as a gabapentinoid. The primary mechanism of action of gabapentinoids is not direct interaction with GABA receptors, but rather binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[16][17][18][19]

Proposed Signaling Pathway:

Figure 4: Proposed mechanism of action for Ethyl 2-(aminomethyl)pentanoate as a gabapentinoid.

By binding to the α2δ-1 subunit, gabapentinoids are thought to reduce the trafficking of these channels to the presynaptic membrane, thereby decreasing calcium influx and subsequent release of excitatory neurotransmitters like glutamate.[16][17] This reduction in neuronal hyperexcitability is believed to be the basis for their therapeutic effects in epilepsy and neuropathic pain.

The ethyl ester moiety of Ethyl 2-(aminomethyl)pentanoate may serve as a prodrug, undergoing hydrolysis in vivo by esterases to release the active carboxylic acid, 2-(aminomethyl)pentanoic acid. This strategy can enhance oral bioavailability.

Future Directions and Applications

The synthetic and analytical frameworks provided in this guide offer a solid foundation for the exploration of Ethyl 2-(aminomethyl)pentanoate and its derivatives in drug discovery programs. Key areas for future research include:

-

In-depth Pharmacological Profiling: Comprehensive in vitro and in vivo studies are necessary to confirm the proposed mechanism of action and to evaluate the efficacy of these compounds in relevant disease models.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of derivatives will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

Stereoselective Synthesis: The chiral center at the 2-position of the pentanoate backbone warrants the development of stereoselective synthetic routes to investigate the pharmacological activity of individual enantiomers.

Conclusion

Ethyl 2-(aminomethyl)pentanoate represents a promising and versatile chemical scaffold for the development of novel CNS-acting therapeutics. Its structural analogy to GABA, coupled with the potential for extensive chemical modification, makes it a compelling target for further investigation. The detailed synthetic and analytical protocols provided herein are intended to facilitate and accelerate research in this exciting area of medicinal chemistry.

References

-

GABA Receptor Physiology and Pharmacology. In: Siegel GJ, Agranoff BW, Albers RW, et al., editors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Philadelphia: Lippincott-Raven; 1999. Available from: [Link]

- Perlmutter, P. Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. J. Org. Chem. 1999, 64 (2), 542–549.

-

FooDB. Showing Compound Ethyl pentanoate (FDB020019). Available from: [Link]

- Black, R. A., Blosser, M. C., & Deamer, D. W. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life (Basel, Switzerland), 12(9), 1339.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. Available from: [Link]

- Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current opinion in pharmacology, 6(1), 108–113.

- Fasano, K. J., & Isbell, T. A. (2001). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester.

- Ranu, B. C., Hajra, A., & Jana, U. (2002). A simple and green procedure for the synthesis of β-amino esters and nitriles by aza-Michael reaction of amines to α, β-unsaturated esters and nitriles. Tetrahedron Letters, 43(4), 531-534.

-

Master Organic Chemistry. The Hofmann and Curtius Rearrangements. Available from: [Link]

-

Chemistry LibreTexts. Gabriel Synthesis. Available from: [Link]

- Jagadeesh, R. V., Murugesan, K., Alshammari, A. S., Neumann, H., & Beller, M. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie (International ed. in English), 56(43), 13374–13378.

- Al-Khrasani, M. M., Hakami, A. R., Al-Ghanmi, A. H., Al-Ameri, M. H., & Abdel-zaher, A. O. (2022). Pharmacological Effect of GABA Analogues on GABA-C2 Receptors and Their Subtype Selectivity. Pharmaceuticals, 15(1), 93.

- Taylor, C. P. (1997). Mechanisms of action of gabapentin. Revue neurologique, 153 Suppl 1, S39–S45.

-

Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Available from: [Link]

-

Phenomenex. Chiral HPLC Separations. Available from: [Link]

-

Chegg. Outline the steps involved in the Gabriel synthesis of 3-amino-2methylpentane. Available from: [Link]

-

Patsnap Synapse. What is the mechanism of Gabapentin? Available from: [Link]

- Reddy, T. J., & Nishimura, T. (2012). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical communications (Cambridge, England), 48(77), 9631–9633.

- Wang, Y., Zhang, Y., & Lou, W. (2018). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules (Basel, Switzerland), 23(12), 3128.

-

RxList. How Do GABA Analogs Work? Available from: [Link]

- de Oliveira, A. R. M., & de Souza, D. (2021). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS omega, 6(15), 9847–9864.

- Uchitel, O. D., Di Guilmi, M. N., & Urbano, F. J. (2010). What Is the Mechanism of Therapeutic and Adverse Effects of Gabapentinoids?. Neurology, 75(15), 1312–1313.

-

Chemistry Steps. Hofmann Rearrangement. Available from: [Link]

-

Shimadzu. Analytical Methods for Amino Acids. Available from: [Link]

-

Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Available from: [Link]

- Jagadeesh, R. V., Murugesan, K., Alshammari, A. S., Neumann, H., & Beller, M. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie (International ed. in English), 56(43), 13374–13378.

-

YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

-

ResearchGate. (PDF) An update on GABA analogs for CNS drug discovery. Available from: [Link]

-

Semantic Scholar. Analytical methods for amino acid determination in organisms. Available from: [Link]

-

Psych Scene Hub. Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Available from: [Link]

- Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Tetrahedron: Asymmetry, 7(7), 1919-1934.

-

Patsnap Eureka. Spectroscopic Analysis of Ethyl Propanoate Molecular Interactions. Available from: [Link]

-

Wikipedia. Gabriel synthesis. Available from: [Link]

-

The Organic Chemistry Tutor. Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. Available from: [Link]

-

Master Organic Chemistry. Functional Groups In Organic Chemistry. Available from: [Link]

-

ResearchGate. (PDF) Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. Available from: [Link]

-

Wyzant. Hofmann rearrangement mechanism. YouTube. Available from: [Link]

-

MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]

-

Pharmapproach. GABA analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available from: [Link]

- Zhang, X., Wang, Y., & Cheng, J. (2004). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 806(2), 221–228.

-

ResearchGate. Hofmann Rearrangement. Available from: [Link]

-

Organic Chemistry Explained. Converting Amides to Amine Derivatives with the Hofmann Rearrangement. YouTube. Available from: [Link]

-

PubChem. Ethyl pentanoate-d2. Available from: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. homework.study.com [homework.study.com]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 15. benchchem.com [benchchem.com]

- 16. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Gabapentin? [synapse.patsnap.com]

- 18. neurology.org [neurology.org]

- 19. psychscenehub.com [psychscenehub.com]

An In-Depth Technical Guide to CAS 90227-45-5: A Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical compound with CAS number 90227-45-5, identified as Ethyl 2-(aminomethyl)pentanoate. While not extensively characterized as a standalone bioactive agent, its structural features position it as a valuable and versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. This document will delve into its known properties, potential synthetic utility, and the biological significance of related chemical structures, offering insights for its application in drug discovery and development.

Compound Identification and Physicochemical Properties

Ethyl 2-(aminomethyl)pentanoate is a primary amine and an ethyl ester derivative of pentanoic acid. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 90227-45-5 | |

| Molecular Formula | C₈H₁₇NO₂ | |

| Molecular Weight | 159.23 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 219 °C (estimated) | N/A |

| Flash Point | Not applicable | |

| SMILES String | O=C(OCC)C(CN)CCC | |

| InChI Key | QOIXAMBISULXTR-UHFFFAOYSA-N |

Note: Some physical properties are estimated due to the limited availability of experimentally determined data. Researchers should verify these properties through appropriate analytical methods before use.

Synthetic Utility and Methodologies

The primary value of Ethyl 2-(aminomethyl)pentanoate lies in its bifunctional nature, possessing both a primary amine and an ester group. This allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of diverse molecular scaffolds.

Role as a Chiral Building Block

While the specific chirality of commercially available Ethyl 2-(aminomethyl)pentanoate is often not specified, its structural analog, (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, is a key chiral intermediate in the synthesis of pharmaceuticals, notably Levosulpiride, a psychotropic drug.[1][2] This highlights the potential of chiral variants of Ethyl 2-(aminomethyl)pentanoate in asymmetric synthesis to produce enantiomerically pure compounds, which is critical for optimizing the efficacy and safety of drug candidates.[2]

Representative Synthetic Protocol: Derivatization of Aminomethyl Compounds

The aminomethyl group is readily derivatized to form amides, sulfonamides, and other functional groups. A general protocol for the synthesis of benzenesulfonamide derivatives from a related aminomethyl compound is described below, illustrating a potential synthetic application for Ethyl 2-(aminomethyl)pentanoate.

Experimental Protocol: Synthesis of Benzenesulfonamide Derivatives

-

In a round-bottom flask, dissolve the aminomethyl starting material (1 equivalent) in pyridine.

-

Add the desired aryl sulfonyl chloride (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the pyridine under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the desired sulfonamide derivative.[3]

This protocol can be adapted for Ethyl 2-(aminomethyl)pentanoate to generate a library of sulfonamide derivatives for biological screening.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in Ethyl 2-(aminomethyl)pentanoate are found in a variety of biologically active compounds. This suggests that derivatives of this compound could exhibit a range of pharmacological activities.

Analogs with Potential Antiviral Activity

Research into aminomethyl derivatives of nucleotide analogues has demonstrated their potential as antiviral agents.[4] For instance, certain purine and pyrimidine derivatives bearing an aminomethyl group have shown activity against viruses such as Varicella Zoster Virus (VZV) and Cytomegalovirus (CMV).[4] The synthesis of novel compounds incorporating the Ethyl 2-(aminomethyl)pentanoate scaffold could lead to the discovery of new antiviral candidates.

Precursor to Intermediates for CNS-Active Drugs

The synthesis of (S)-N-ethyl-2-aminomethyl pyrrolidine, an important intermediate for the antipsychotic drug Levosulpiride, utilizes a similar structural backbone.[1] Levosulpiride is used to treat psychotic disorders, as well as other conditions like vertigo and peptic ulcers.[1] This established synthetic route underscores the potential of Ethyl 2-(aminomethyl)pentanoate as a precursor for developing novel agents targeting the central nervous system.

Foundation for Diverse Bioactive Scaffolds

The aminomethyl group is a key pharmacophore in a wide array of therapeutic agents, including antimicrobials, anticancer agents, and anti-inflammatory drugs.[5] By modifying the amine and ester functionalities of Ethyl 2-(aminomethyl)pentanoate, medicinal chemists can explore a vast chemical space to develop novel compounds with diverse biological activities.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling Ethyl 2-(aminomethyl)pentanoate.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[6]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Handling: Avoid breathing vapors or mist. Avoid contact with skin and eyes.[6]

Storage:

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

Ethyl 2-(aminomethyl)pentanoate (CAS 90227-45-5) is a chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. While direct biological activity data for this compound is scarce, its structural features as a bifunctional building block make it a valuable tool for the synthesis of diverse and potentially bioactive molecules. Its relationship to key intermediates for established pharmaceuticals suggests promising avenues for the development of new therapeutic agents. Future research efforts focused on the synthesis and biological evaluation of novel derivatives of Ethyl 2-(aminomethyl)pentanoate are warranted to fully explore its potential in developing next-generation therapeutics.

References

Sources

- 1. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2'-aminomethyl derivatives of N-(2-(phosphonomethoxy)ethyl) nucleotide analogues as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. thegoodscentscompany.com [thegoodscentscompany.com]

- 8. durhamtech.edu [durhamtech.edu]

Navigating the Scarcity: A Technical Guide to Sourcing Ethyl 2-(aminomethyl)pentanoate for Advanced Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Sourcing Specialized Chemical Scaffolds

In the landscape of innovative research and drug discovery, the accessibility of unique molecular building blocks is paramount. Ethyl 2-(aminomethyl)pentanoate, a beta-amino acid ester, represents a potentially valuable scaffold for the synthesis of novel chemical entities with diverse pharmacological applications. However, the path to procuring this specific compound is not straightforward. This technical guide addresses the current commercial unavailability of Ethyl 2-(aminomethyl)pentanoate and provides a comprehensive roadmap for researchers to navigate this challenge, from exploring alternative sourcing strategies to in-house synthesis and quality assurance. Our objective is to empower research teams with the necessary knowledge to obtain this and other rare chemical reagents, thereby accelerating the pace of scientific discovery.

Section 1: An Assessment of Commercial Availability

A thorough investigation of the current chemical supplier landscape reveals that Ethyl 2-(aminomethyl)pentanoate is not a readily available, off-the-shelf research chemical. Notably, major suppliers such as Sigma-Aldrich have discontinued this product. This scarcity of a seemingly simple molecule underscores a broader challenge in the research chemical supply chain: the discontinuation of specialized, low-demand compounds. For researchers, this can lead to significant project delays and the need to pivot experimental plans.

The primary reasons for the discontinuation of such chemicals often revolve around low sales volume, instability of the compound, or a shift in the supplier's manufacturing focus. When faced with this reality, researchers must adopt a proactive and strategic approach to sourcing.

Section 2: Strategic Sourcing for Non-Commercial Compounds

When a critical research chemical is not commercially available, two primary avenues emerge: engaging a custom synthesis service or undertaking in-house synthesis. The choice between these options depends on several factors, including available budget, in-house synthetic chemistry expertise, required quantity, and project timelines.

Custom Synthesis: A Bespoke Solution

Custom synthesis organizations (CSOs) specialize in the on-demand preparation of molecules that are not commercially available. Engaging a CSO offers several advantages:

-

Expertise and Infrastructure: CSOs possess dedicated teams of synthetic chemists and the necessary laboratory infrastructure to tackle complex synthetic challenges.

-

Time and Resource Efficiency: Outsourcing the synthesis allows research teams to focus on their core biological or pharmacological studies, saving valuable time and internal resources.

-

Guaranteed Quality: Reputable CSOs provide a certificate of analysis (CoA) with the final product, detailing its purity and identity as confirmed by various analytical techniques.

Selecting a Custom Synthesis Partner: A Workflow

Caption: A plausible synthetic route for Ethyl 2-(aminomethyl)pentanoate.

Experimental Protocol: A Step-by-Step Guide

Step 1: Mono-saponification of Diethyl 2-propylmalonate

-

To a solution of diethyl 2-propylmalonate in ethanol, add a solution of potassium hydroxide in water dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure. The resulting potassium salt can be used in the next step without further purification.

Step 2: Amidation

-

Suspend the potassium ethyl 2-propylmalonate in a suitable solvent (e.g., dichloromethane) and cool to 0°C.

-

Add thionyl chloride dropwise and stir for 2-3 hours at room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the crude acid chloride in an appropriate solvent and bubble ammonia gas through the solution at 0°C.

-

After the reaction is complete, filter the ammonium chloride byproduct and concentrate the filtrate to obtain ethyl 2-carbamoylpentanoate.

Step 3: Hofmann Rearrangement

-

Prepare a solution of sodium hydroxide in ethanol and cool to 0°C.

-

Add bromine dropwise to the sodium hydroxide solution to form sodium hypobromite in situ.

-

Add a solution of ethyl 2-carbamoylpentanoate in ethanol to the sodium hypobromite solution at 0°C.

-

Slowly warm the reaction mixture to room temperature and then heat to reflux for 1-2 hours.

-

After cooling, neutralize the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent.

-

Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain pure Ethyl 2-(aminomethyl)pentanoate.

Section 3: Potential Avenues for Research and Drug Discovery

The structural motif of a beta-amino acid ester, as present in Ethyl 2-(aminomethyl)pentanoate, is a valuable pharmacophore in medicinal chemistry. These compounds and their derivatives have been implicated in a wide range of biological activities. [1][2] Table 1: Potential Therapeutic Applications of Beta-Amino Acid Derivatives

| Therapeutic Area | Potential Mechanism of Action |

| Antimicrobial/Antifungal | Incorporation into peptidomimetics that disrupt microbial cell membranes. [1] |

| Antiviral | As building blocks for nucleoside analogs that inhibit viral replication. [3] |

| Anti-inflammatory | Modulation of inflammatory pathways. |

| Anticancer | As components of novel cytotoxic agents. [4] |

| Neuroscience | Derivatives of 7-membered ring β-amino acids have been explored for neurological disorders. |

The primary amine and ester functionalities of Ethyl 2-(aminomethyl)pentanoate make it an ideal starting material for the synthesis of a diverse library of compounds for high-throughput screening. The amine can be readily derivatized through acylation, alkylation, or sulfonylation, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This versatility allows for the systematic exploration of the chemical space around this scaffold to identify novel bioactive molecules.

Section 4: The Imperative of Rigorous Quality Control

Whether Ethyl 2-(aminomethyl)pentanoate is obtained through custom synthesis or prepared in-house, a comprehensive analytical characterization is non-negotiable. This is to ensure the identity and purity of the compound, which is fundamental to the reliability and reproducibility of any subsequent experimental results.

Essential Analytical Techniques for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess the presence of any impurities.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.

Section 5: Prudent Laboratory Practice: Handling and Storage

Proper handling and storage of research chemicals are crucial for laboratory safety and to maintain the integrity of the compound. [5][6][7][8][9]

-

Handling: Always handle Ethyl 2-(aminomethyl)pentanoate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. [5][8][9]For long-term storage, refrigeration may be necessary, and it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Conclusion

The journey to procure a specialized research chemical like Ethyl 2-(aminomethyl)pentanoate in the current market requires a blend of strategic planning, technical expertise, and a commitment to quality. While its direct commercial availability is limited, this guide has illuminated the viable pathways of custom synthesis and in-house preparation. By understanding the potential synthetic routes and the importance of rigorous analytical validation, researchers can confidently obtain this and other rare molecules. The versatility of the beta-amino acid ester scaffold suggests that Ethyl 2-(aminomethyl)pentanoate holds significant promise as a building block in the quest for novel therapeutics. Embracing these sourcing strategies will undoubtedly empower the scientific community to continue pushing the boundaries of innovation.

References

-

Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236. [Link]

-

Hofmann, A. W. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725-2736. [Link]

-

Davies, S. G., & O'Mahony, D. J. R. (1988). Asymmetric synthesis of β-amino esters. Tetrahedron Letters, 29(45), 5787-5790. [Link]

-

University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. [Link]

-

Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(5), 302-307. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

-

ResearchGate. (2008). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. [Link]

-

Chemistry Stack Exchange. (2020). Hofmann rearrangement and carbamates. [Link]

-

The Organic Chemistry Tutor. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. [Link]

-

LIRIAS. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. [Link]

-

Iowa State University. (n.d.). Chemical Handling and Storage. Environmental Health and Safety. [Link]

-

Patočka, J., & Duda, M. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Vojenské zdravotnické listy, 80, 56-66. [Link]

-

National Center for Biotechnology Information. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. [Link]

-

MDPI. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. [Link]

-

PubMed. (1995). Synthesis of 2'-aminomethyl derivatives of N-(2-(phosphonomethoxy)ethyl) nucleotide analogues as potential antiviral agents. [Link]

-

National Center for Biotechnology Information. (n.d.). Management of Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. [Link]

-

ResearchGate. (2016). Pharmacologically active β-amino acid derivatives. [Link]

-

An-Najah National University. (n.d.). Synthesis and biological properties of Enantiomers of. [Link]

-

ResearchGate. (2016). (PDF) Proper Handling and Storage of Chemicals. [Link]

-

Cambridge University Press. (n.d.). Gabriel Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. [Link]

-

ACS Publications. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (2012). Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. [Link]

-

Lab Manager. (2019). Handling and Storing Chemicals. [Link]

Sources

- 1. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2'-aminomethyl derivatives of N-(2-(phosphonomethoxy)ethyl) nucleotide analogues as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]

- 6. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 7. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]

Methodological & Application

Application Note: A Robust Laboratory-Scale Synthesis of Ethyl 2-(aminomethyl)pentanoate via Catalytic Hydrogenation

Abstract

This application note provides a detailed, reliable, and scalable laboratory protocol for the synthesis of Ethyl 2-(aminomethyl)pentanoate, a valuable bifunctional building block for pharmaceutical and chemical research. The presented methodology is centered on the catalytic hydrogenation of the nitrile group in ethyl 2-cyanopentanoate. This approach is selected for its high chemoselectivity, operational simplicity, and excellent yield. We will detail a procedure utilizing Raney® Nickel as the catalyst in conjunction with potassium borohydride as a convenient and effective hydrogen source, obviating the need for high-pressure hydrogenation apparatus. This guide is designed to be self-contained, offering insights into the rationale behind procedural steps, comprehensive safety guidelines, and methods for product characterization.

Introduction and Scientific Context

Amino acid esters, particularly those with non-natural structures, are foundational scaffolds in medicinal chemistry.[1][2] Ethyl 2-(aminomethyl)pentanoate, featuring both a primary amine and an ethyl ester, serves as a versatile synthon for constructing complex molecules such as peptide mimics, heterocyclic compounds, and chiral ligands. The aminomethyl group at the α-position provides a key vector for further chemical elaboration, distinct from natural α-amino acids.

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they lack chemoselectivity and would readily reduce the ester moiety of the substrate. Catalytic hydrogenation, in contrast, offers a milder and more selective alternative.[3] Traditional methods often require specialized high-pressure reactors to handle hydrogen gas.[4]

The protocol herein circumvents this requirement by employing a chemical hydrogen source. The combination of Raney® Nickel with potassium borohydride (KBH₄) in an alcoholic solvent provides an in situ generation of activated hydrogen on the catalyst surface, enabling the reduction to proceed efficiently under standard laboratory conditions.[5] This method is not only convenient but also highly effective for reducing both aliphatic and aromatic nitriles to primary amines with high selectivity and yield.[5]

Reaction Scheme

The overall transformation is the selective reduction of the nitrile functional group to a primary amine, leaving the ethyl ester group intact.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) | Supplier Example |

| Ethyl 2-cyanopentanoate | C₈H₁₃NO₂ | 155.19 | >97% | 1.55 g | 10.0 | Biosynth[6] |

| Raney® Nickel (50% slurry in water) | Ni | 58.69 | ~50% w/w | ~1.2 g | ~10.0 | Sigma-Aldrich |

| Potassium Borohydride | KBH₄ | 53.94 | >98% | 2.16 g | 40.0 | Sigma-Aldrich |

| Ethanol, Anhydrous | C₂H₅OH | 46.07 | 200 proof | 25 mL | - | Fisher Scientific |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | 100 mL | - | VWR |

| Deionized Water | H₂O | 18.02 | - | 50 mL | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | ~5 g | - | Sigma-Aldrich |

| Celite® 545 | - | - | - | ~2 g | - | Fisher Scientific |

Equipment

-

50 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Glass funnel and filter paper

-

Büchner funnel and filtration flask

-

Rotary evaporator

-

Separatory funnel (250 mL)

-

Glassware for column chromatography (column, flasks)

-

Standard laboratory glassware (beakers, graduated cylinders)

-

TLC plates (silica gel 60 F₂₅₄)

Experimental Protocol

Catalyst Preparation and Reaction Setup

Expert Insight: Raney® Nickel is typically supplied as a slurry in water to prevent it from becoming pyrophoric, as it can spontaneously ignite in air when dry. The catalyst must be carefully washed to remove water and residual alkali from its preparation before use in this anhydrous reaction.

-

Catalyst Washing: In a fume hood, carefully decant the supernatant water from the Raney® Nickel slurry. Wash the catalyst by adding ~10 mL of anhydrous ethanol, gently swirling, allowing the catalyst to settle, and decanting the ethanol. Repeat this washing step two more times to ensure the catalyst is sufficiently water-free.

-

Reaction Assembly: Place a magnetic stir bar into a 50 mL round-bottom flask. Add the washed Raney® Nickel (~0.6 g dry weight) to the flask, followed by 25 mL of anhydrous ethanol.

-

Reagent Addition: To the stirred suspension, add potassium borohydride (2.16 g, 40.0 mmol). Then, add ethyl 2-cyanopentanoate (1.55 g, 10.0 mmol) dropwise via syringe.

Reaction Execution

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction is typically complete within 45-90 minutes.[5] Progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Ethyl Acetate/Methanol eluent system. The disappearance of the starting material spot (ethyl 2-cyanopentanoate) indicates reaction completion. A ninhydrin stain can be used to visualize the newly formed primary amine product.

-

Starting Material (Nitrile) Rf: ~0.8

-

Product (Amine) Rf: ~0.2 (will stain positive with ninhydrin)

-

Work-up and Purification

Expert Insight: The work-up procedure is designed to safely remove the solid catalyst and then separate the desired product from inorganic salts and any unreacted starting material. Filtering through Celite® prevents the fine Raney® Nickel particles from clogging standard filter paper.

-

Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® in a Büchner funnel to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry completely, as it can become pyrophoric. Keep it moist with ethanol and quench it carefully with copious amounts of water after filtration is complete. Wash the filtered catalyst pad with an additional 10 mL of ethanol to recover any residual product.

-

Solvent Removal: Combine the filtrates and concentrate the solution using a rotary evaporator to remove the ethanol.

-

Liquid-Liquid Extraction: Dissolve the oily residue in 50 mL of ethyl acetate and transfer it to a 250 mL separatory funnel. Wash the organic layer with 25 mL of deionized water to remove potassium salts. Repeat the water wash.

-

Drying and Final Concentration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Decant or filter the dried solution and concentrate it under reduced pressure on a rotary evaporator to yield the crude Ethyl 2-(aminomethyl)pentanoate as a pale yellow oil.

-

Purification (Optional): For highest purity, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of 2-10% methanol in dichloromethane.

Workflow Diagram

Caption: Experimental workflow for the synthesis of Ethyl 2-(aminomethyl)pentanoate.

Safety and Hazard Mitigation

-

Ethyl 2-cyanopentanoate: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7] Handle in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Raney® Nickel: Pyrophoric when dry. Always handle as a slurry or under a solvent.[8] Never allow the catalyst to dry on a filter paper or spatula exposed to air. After use, the catalyst should be quenched by slowly adding it to a large volume of water.

-

Potassium Borohydride (KBH₄): Reacts with water and acids to produce flammable hydrogen gas. Ensure all glassware is dry.

-

General Precautions: The reaction generates hydrogen gas as a byproduct. Ensure adequate ventilation and avoid nearby ignition sources. Conduct all operations within a certified chemical fume hood.

Expected Results and Characterization

Following this protocol, an isolated yield of 85-95% of the purified product is expected. The final product, Ethyl 2-(aminomethyl)pentanoate, should be a clear to pale yellow oil.

-

¹H NMR (400 MHz, CDCl₃): Expected signals for the ethyl ester (triplet and quartet), the propyl chain protons, and the protons of the -CH- and -CH₂NH₂ groups. The amine protons (-NH₂) will appear as a broad singlet.

-

¹³C NMR (100 MHz, CDCl₃): Expected signals for the ester carbonyl carbon (~174 ppm), the ethyl ester carbons, and the carbons of the pentanoate backbone.

-

FT-IR (neat, cm⁻¹): Absence of the characteristic nitrile stretch (~2250 cm⁻¹) from the starting material. Appearance of N-H stretching bands (~3300-3400 cm⁻¹) and the persistence of the ester C=O stretch (~1730 cm⁻¹).

-

Mass Spectrometry (ESI+): Calculated for C₈H₁₈NO₂⁺ [M+H]⁺: 160.1332; Found: 160.1335.

References

-

Zhang, W., et al. (2022). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters, 24(3), 753–758. [Link]

-

Reddy, K. L. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 6(8), 664-667. [Link]

-

PrepChem (2023). Synthesis of ethyl-2-methyl-pentanoate. [Link]

-

PubChem (2024). Ethyl 2-cyanopentanoate. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts (2023). Catalytic Hydrogenation of Alkenes. [Link]

-

Organic Chemistry Portal (2023). Amine synthesis by nitrile reduction. [Link]

-

Master Organic Chemistry (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). [Link]

-

YouTube (2021). Raney Nickel Reduction Mechanism. [Link]

-

Arnold, F. J., et al. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion. Journal of the American Chemical Society. [Link]

-